

Strontium sulfite solubility product constant (Ksp)

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Compound of Interest

Compound Name: Strontium sulfite

Cat. No.: B085211

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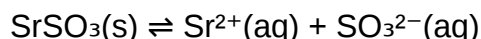
An In-depth Technical Guide to the Solubility Product Constant (Ksp) of **Strontium Sulfite**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility product constant (Ksp) of **strontium sulfite** (SrSO_3). **Strontium sulfite** is a sparingly soluble salt, and understanding its solubility is crucial in various fields, including geochemistry, environmental science, and pharmacology. This document consolidates available quantitative data, details experimental protocols for Ksp determination, and illustrates the fundamental principles governing its solubility.

Quantitative Data Summary

The solubility product constant (Ksp) for **strontium sulfite** (SrSO_3) represents the equilibrium between the solid salt and its constituent ions in a saturated solution:



The Ksp expression is given by: $K_{\text{sp}} = [\text{Sr}^{2+}][\text{SO}_3^{2-}]$

Various studies have reported different solubility and Ksp values for **strontium sulfite**, which are summarized in the tables below. The discrepancies can be attributed to different experimental conditions, such as temperature and the presence of other ions.

Table 1: Solubility Product Constant (Ksp) of **Strontium Sulfite**

Ksp Value	pKsp	Conditions	Reference
$\sim 4.0 \times 10^{-8}$	7.4	25°C	[1][2][3]
6.7×10^{-11}	10.17	Calculated from solubility of 8.2×10^{-6} mol/L	[4]
3.8×10^{-6}	5.42	45°C	[5]

Table 2: Aqueous Solubility of **Strontium Sulfite**

Solubility	Molar Solubility (mol/kg H ₂ O)	Temperature	Reference
0.0015 g / 100 mL	$\sim 8.9 \times 10^{-5}$	25°C	[1][2]
0.033 g / kg H ₂ O	2.0×10^{-4}	16-18°C (289-291 K)	[6]
0.00138 g / dm ³	8.2×10^{-6}	20°C (293 K)	[6]
0.00322 g / dm ³	1.91×10^{-5}	90°C (363 K)	[6]

Experimental Protocols for Ksp Determination

Accurate determination of the Ksp of a sparingly soluble salt like **strontium sulfite** requires precise experimental techniques. Below are detailed methodologies for three common experimental approaches.

Conductometric Method

This method relies on measuring the electrical conductivity of a saturated solution of **strontium sulfite**. The conductivity of the solution is directly related to the concentration of the dissolved ions.

Protocol:

- Preparation of Saturated Solution:

- Add an excess of solid **strontium sulfite** to a known volume of deionized water in a beaker.
- Stir the solution continuously with a magnetic stirrer for an extended period (e.g., 24 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.
- Filter the saturated solution to remove any undissolved solid.
- Conductivity Measurement:
 - Calibrate a conductivity meter using standard potassium chloride (KCl) solutions.
 - Measure the conductivity of the saturated **strontium sulfite** solution.
 - Measure the conductivity of the deionized water used to prepare the solution.
- Calculation of Ksp:
 - The specific conductance of the **strontium sulfite** solution is calculated by subtracting the specific conductance of the deionized water from that of the saturated solution.
 - The molar conductivity at infinite dilution (Λ_0) for SrSO_3 is calculated using the Kohlrausch's law of independent migration of ions ($\Lambda_0(\text{SrSO}_3) = \lambda_0(\text{Sr}^{2+}) + \lambda_0(\text{SO}_3^{2-})$), where λ_0 represents the limiting molar ionic conductivities.
 - The molar solubility (S) of SrSO_3 is then calculated using the formula: $S = (1000 \times \kappa) / \Lambda_0$, where κ is the specific conductance of the salt.
 - Finally, the Ksp is calculated as $K_{sp} = S^2$.

Potentiometric Titration

This method involves titrating a solution containing one of the constituent ions (e.g., sulfite) with a reagent that forms a precipitate with it, while monitoring the potential of an ion-selective electrode.

Protocol:

- Preparation of Saturated Solution:
 - Prepare a saturated solution of **strontium sulfite** as described in the conductometric method.
- Titration Setup:
 - Pipette a known volume of the clear, saturated **strontium sulfite** solution into a beaker.
 - Insert a sulfite ion-selective electrode and a reference electrode into the solution.
 - Use a standard solution of a strong oxidizing agent, such as potassium permanganate (KMnO_4), as the titrant.
- Titration Procedure:
 - Add the titrant in small, known increments.
 - Record the electrode potential after each addition, allowing the potential to stabilize.
 - Continue the titration well past the equivalence point.
- Data Analysis:
 - Plot the electrode potential versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve.
 - A first or second derivative plot can be used to accurately determine the equivalence point.
 - From the volume of titrant at the equivalence point and its concentration, calculate the concentration of sulfite ions in the saturated solution.
 - Since the dissolution of SrSO_3 produces Sr^{2+} and SO_3^{2-} in a 1:1 molar ratio, the concentration of Sr^{2+} is equal to the concentration of SO_3^{2-} .
 - Calculate the K_{sp} using the equilibrium concentrations of the ions.

Spectrophotometric Method

This method involves determining the concentration of the sulfite ion in a saturated solution using a colorimetric reaction and measuring the absorbance with a spectrophotometer.

Protocol:

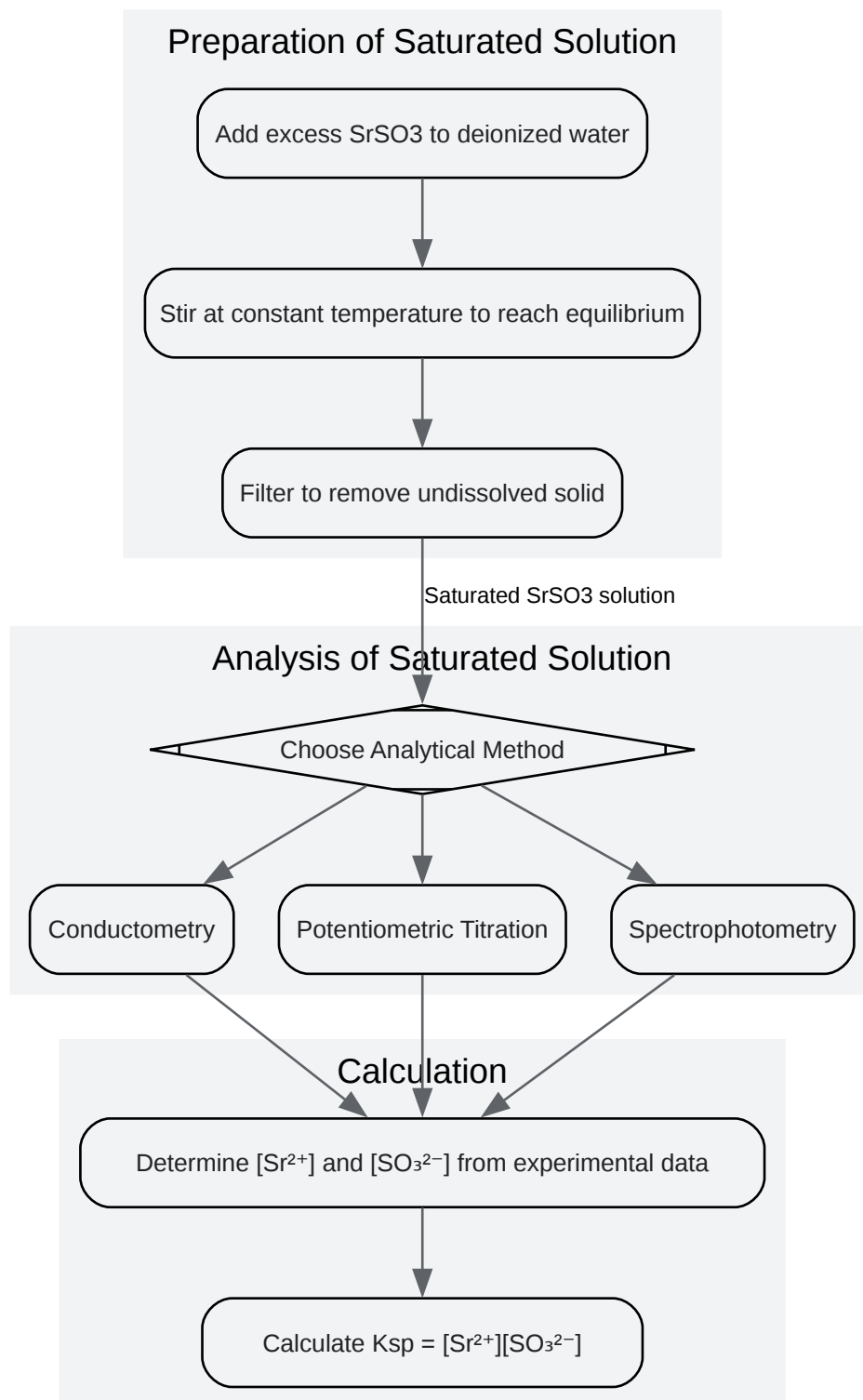
- Preparation of Saturated Solution:
 - Prepare a saturated solution of **strontium sulfite** as described in the conductometric method.
- Colorimetric Reaction:
 - Take a known volume of the saturated **strontium sulfite** solution.
 - Add a reagent that reacts with sulfite to produce a colored compound. For instance, the reduction of a known excess of chromate by sulfite in an acidic medium, followed by the reaction of the remaining chromate with 1,5-diphenylcarbazide to form a colored complex.
 - Alternatively, Ellman's reagent (DTNB) can be used, which reacts with sulfite to produce a yellow-colored anion.
- Spectrophotometric Measurement:
 - Prepare a series of standard solutions with known sulfite concentrations and develop the color using the same procedure.
 - Measure the absorbance of the standard solutions and the sample solution at the wavelength of maximum absorbance (λ_{max}) of the colored product.
 - Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.
- Calculation of K_{sp} :
 - Use the calibration curve to determine the concentration of sulfite in the saturated **strontium sulfite** solution.

- As the stoichiometry of dissolution is 1:1, the concentration of strontium ions is equal to the sulfite ion concentration.
- Calculate the K_{sp} from the determined ion concentrations.

Visualizations

Experimental Workflow for K_{sp} Determination

The following diagram illustrates a generalized workflow for the experimental determination of the solubility product constant of a sparingly soluble salt like **strontium sulfite**.

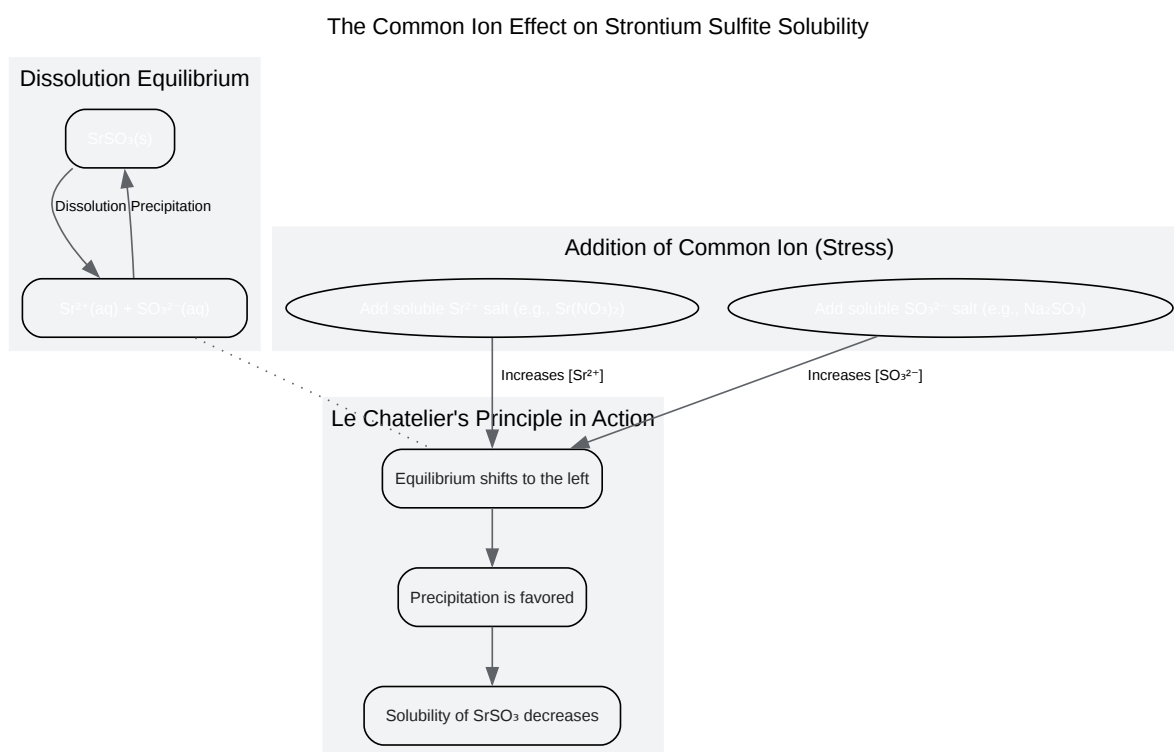
Generalized Workflow for K_{sp} Determination of Strontium Sulfite

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Caption: Generalized workflow for K_{sp} determination.

The Common Ion Effect on Strontium Sulfite Solubility

The common ion effect describes the decrease in solubility of an ionic compound when a solution already containing one of the ions from the compound is added. The following diagram illustrates this principle for **strontium sulfite**.



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Caption: The common ion effect on SrSO_3 solubility.

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